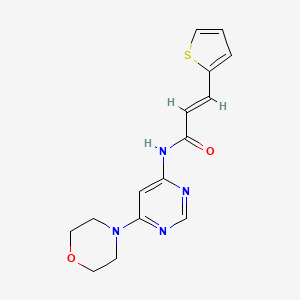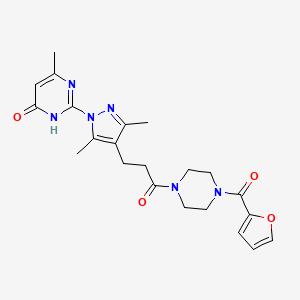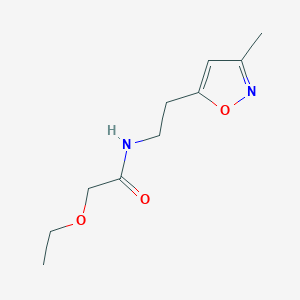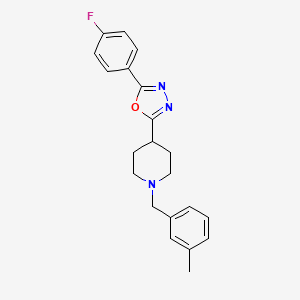![molecular formula C20H10ClF9N4O4S B2805277 N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 1092344-56-3](/img/structure/B2805277.png)
N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide” is a complex organic compound. It contains several functional groups including a carbohydrazide, a benzenesulfonyl group, and multiple trifluoromethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, trifluoromethylpyridine (TFMP) intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl groups and the pyridine ring. These groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of trifluoromethyl groups and a pyridine ring could contribute to its stability, reactivity, and other physical and chemical properties .Applications De Recherche Scientifique
Synthesis of Trifluoromethyl-substituted Pyridines
Research demonstrates methodologies for synthesizing trifluoromethyl-substituted pyridines, essential for creating compounds with potential pharmaceutical relevance due to their unique chemical properties. The displacement of iodine by in situ generated (trifluoromethyl)copper offers a method to convert iodopyridines into trifluoromethylated counterparts, expanding the toolkit for designing novel compounds with enhanced biological activity (Cottet & Schlosser, 2002).
Anticancer Agents Synthesis
In the development of anticancer agents, novel series of pyridine derivatives bearing different heterocyclic rings have been synthesized to investigate their effect on tumor cell lines. This research is foundational for creating compounds designed to interact with specific biological targets, indicating the potential therapeutic applications of complex pyridine derivatives (Hafez & El-Gazzar, 2020).
Anti-inflammatory Studies
The synthesis of novel compounds derived from celecoxib, exhibiting significant anti-inflammatory activity without ulcerogenic effects, demonstrates the potential for designing safer anti-inflammatory drugs. This research underscores the importance of structural modifications to enhance the therapeutic profile of known pharmaceuticals (Mustafa et al., 2016).
Cytotoxic Activity
Compounds based on the carbohydrazide functionality have been evaluated for their cytotoxic activity against various cancer cell lines, revealing some derivatives with promising activity. This indicates the role of structural diversity in modulating biological activities and the potential for discovering new anticancer agents (Kumar et al., 2014).
Synthesis of Schiff’s Bases and Azetidinones
The synthesis and evaluation of Schiff’s bases and azetidinones derived from pyridine carbohydrazides for antidepressant and nootropic activities highlight the therapeutic potential of novel chemical entities in treating CNS disorders. The findings suggest that specific structural features can enhance CNS activity, offering a path for developing new therapeutic agents (Thomas et al., 2016).
Orientations Futures
The future directions for research on this compound could include exploring its potential applications in pharmaceuticals and agrochemicals, given the key role of trifluoromethylpyridine (TFMP) intermediates in these areas . Further studies could also investigate its synthesis, reactivity, and physical and chemical properties in more detail.
Propriétés
IUPAC Name |
N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClF9N4O4S/c21-13-5-10(19(25,26)27)8-31-17(13)38-11-1-3-12(4-2-11)39(36,37)34-33-16(35)14-6-9(18(22,23)24)7-15(32-14)20(28,29)30/h1-8,34H,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWBTJNZIJXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NNC(=O)C3=NC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClF9N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)


![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)



![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)

